molecular formula C19H17N5O2S B237277 4-methoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide

4-methoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide

Cat. No. B237277
M. Wt: 379.4 g/mol
InChI Key: ZFBVJYKNBCRWAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the benzamide family and is known for its unique chemical structure and properties.

Mechanism of Action

The mechanism of action of 4-methoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide is not fully understood. However, it is believed to work by inhibiting the growth of cancer cells through the induction of apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
In addition to its potential applications in the treatment of cancer, this compound has also been found to have other biochemical and physiological effects. This compound has been found to have anti-inflammatory properties and has shown promise in the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-methoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide in lab experiments is its potent antitumor activity. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research and development of 4-methoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide. One area of focus is in the development of new drugs based on this compound for the treatment of cancer and other diseases. Another area of focus is in the development of new methods for synthesizing this compound that are more efficient and cost-effective. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research.

Synthesis Methods

The synthesis of 4-methoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide involves several steps, including the reaction of 3-methyl-1,2,4-triazole-5-thiol with 4-bromobenzyl chloride, followed by the reaction of the resulting intermediate with 4-aminobenzamide. The final product is obtained through a purification process that involves recrystallization.

Scientific Research Applications

4-methoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide has been found to have potential applications in several areas of scientific research. One of the most promising areas is in the development of new drugs for the treatment of various diseases. This compound has been found to have potent antitumor activity and has shown promising results in the treatment of breast cancer, lung cancer, and leukemia.

properties

Molecular Formula

C19H17N5O2S

Molecular Weight

379.4 g/mol

IUPAC Name

4-methoxy-N-[[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]benzamide

InChI

InChI=1S/C19H17N5O2S/c1-12-21-22-19-24(12)23-18(27-19)15-5-3-13(4-6-15)11-20-17(25)14-7-9-16(26-2)10-8-14/h3-10H,11H2,1-2H3,(H,20,25)

InChI Key

ZFBVJYKNBCRWAM-UHFFFAOYSA-N

SMILES

CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC=C(C=C4)OC

Canonical SMILES

CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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